molecular formula C12H10ClN5O B3011050 N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-35-9

N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3011050
CAS No.: 1021134-35-9
M. Wt: 275.7
InChI Key: SCGNVDZJYQORBG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-amine core substituted with a 3-chloro-4-methoxyphenyl group. This scaffold is structurally analogous to adenosine triphosphate (ATP)-competitive kinase inhibitors, as the pyrazolo[3,4-d]pyrimidine moiety mimics the purine ring of ATP, enabling interactions with kinase active sites . The 3-chloro-4-methoxyphenyl substituent introduces steric and electronic effects that modulate binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O/c1-19-10-3-2-7(4-9(10)13)17-11-8-5-16-18-12(8)15-6-14-11/h2-6H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGNVDZJYQORBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific enzymes. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves the cyclocondensation of appropriate precursors under various conditions, often utilizing microwave-assisted methods to enhance yield and reduce reaction time. For example, studies have reported successful syntheses using solvent-free microwave techniques, achieving yields up to 61% under optimized conditions .

This compound exhibits several mechanisms that contribute to its biological activity:

  • EGFR Inhibition : The compound has been designed to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy due to its role in cell proliferation and survival. In vitro studies indicate that derivatives containing this moiety can effectively inhibit EGFR activity, which is crucial for treating various cancers .
  • Antitumor Activity : Various studies have demonstrated that compounds with similar structures induce apoptosis in cancer cells. For instance, related pyrazole derivatives have shown significant growth inhibition across multiple cancer cell lines, including lung and breast cancers, with IC50 values ranging from 18 to 49 µM .
  • Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit enzymes such as topoisomerases and kinases involved in cancer progression. This inhibition can lead to disrupted DNA replication and repair processes in cancer cells, further enhancing its therapeutic potential .

Anticancer Activity

A series of studies have focused on the anticancer properties of this compound:

  • Cell Line Studies : The compound was tested against various human cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 7.01 µM to 14.31 µM depending on the cell line tested .
  • Mechanistic Insights : Studies suggest that the compound induces apoptosis through mitochondrial pathways and disrupts microtubule formation, leading to cell cycle arrest .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. These findings support the potential for clinical applications in oncology.
  • Combination Therapies : Research indicates enhanced efficacy when combined with other chemotherapeutic agents. For example, co-treatment with traditional cytotoxic drugs resulted in synergistic effects, improving overall therapeutic outcomes in preclinical models .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

CompoundTargetIC50 (µM)Reference
This compoundEGFR Inhibition26
Related Pyrazole DerivativeLung Cancer (A549)7.01
Related Pyrazole DerivativeBreast Cancer (MCF-7)14.31
Pyrazolo DerivativeCervical Cancer (HeLa)8.55

Scientific Research Applications

Case Studies

  • EGFR Inhibition : Research demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, showed significant anti-proliferative effects against various cancer cell lines. For instance, one study reported an 8.8-fold increase in the BAX/Bcl-2 ratio in treated cells, indicating enhanced apoptotic activity .
  • Molecular Docking Studies : Molecular docking studies have confirmed the binding affinity of this compound to both wild-type and mutant forms of EGFR, suggesting its potential effectiveness against drug-resistant cancer variants .

Anti-inflammatory Properties

In addition to its anticancer properties, compounds similar to this compound have been investigated for anti-inflammatory effects. These compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) reveals that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. The presence of electron-withdrawing groups like chlorine and methoxy enhances the compound's potency against targeted receptors such as EGFR.

Substituent Effect on Activity
Chlorine (Cl)Increases binding affinity to EGFR
Methoxy (OCH₃)Enhances solubility and bioavailability
Aromatic ringsContributes to hydrophobic interactions

Comparison with Similar Compounds

Key Observations:

  • Synergistic Effects : highlights that unmodified pyrazolo[3,4-d]pyrimidin-4-amine cores retain anti-inflammatory activity, suggesting that bulky substituents (e.g., 3-chloro-4-methoxyphenyl) might be optimized for specific targets.
  • Synthetic Flexibility : Suzuki coupling () and Vilsmeier–Haack reactions () are common synthetic routes, enabling diverse substitutions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?

  • Methodology :

  • Nucleophilic substitution : React 1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-chloro-4-methoxybenzene derivatives under anhydrous acetonitrile or DMF, using coupling agents like Cs₂CO₃ and Pd catalysts for cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Intermediate characterization : Use IR spectroscopy (C-N stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic protons δ 6.8–8.2 ppm; methoxy singlet at δ ~3.8 ppm) to confirm substitution patterns .
    • Data Table :
IntermediateReaction ConditionsKey Spectral Data
Precursor ACs₂CO₃, Pd₂(dba)₃, XPhos, 100°C, 12h¹H NMR (DMSO-d6): δ 8.1 (s, 1H), 7.6 (d, 2H)

Q. How can purity and structural integrity of the compound be validated?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); >95% purity threshold .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 319.08 (C₁₄H₁₁ClN₅O) .
  • Orthogonal assays : Combine NMR, elemental analysis, and X-ray crystallography for ambiguous cases .

Advanced Research Questions

Q. What structural modifications enhance kinase inhibition selectivity?

  • Methodology :

  • Hydrophobic side chains : Introduce cyclopentyl or piperidinyl groups at the 1-position to improve RET kinase binding (IC₅₀ reduced from 1.2 µM to 0.1 µM) .
  • SAR studies : Replace 3-chloro with 4-fluoro to reduce off-target effects on EGFR and VEGFR .
    • Data Table :
DerivativeKinase Panel IC₅₀ (nM)Selectivity Ratio (RET vs. Src)
ParentRET: 120, Src: 158:1
7a (Cyclopentyl)RET: 35, Src: 1805:1

Q. How can in vitro/in vivo discrepancies in toxicity be resolved?

  • Methodology :

  • Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., CYP3A4-mediated hydroxylation) .
  • Orthogonal in vivo models : Compare tumor regression vs. hepatotoxicity in murine xenografts with dose titration (e.g., 10–50 mg/kg) .
    • Key Finding : Compound 13an (optimized derivative) showed 90% tumor inhibition at 20 mg/kg with no hepatotoxicity, unlike the parent compound .

Q. What strategies mitigate data contradictions in mechanism-of-action studies?

  • Methodology :

  • Kinase profiling : Use broad-spectrum kinase panels (e.g., 400+ kinases) to confirm primary targets (e.g., Src, RET) and rule out off-target effects .
  • Pathway analysis : Validate downstream markers (e.g., ERK1/2 phosphorylation) via Western blotting in GDNF-stimulated MCF-7 cells .

Experimental Design Considerations

Q. How to design assays for evaluating anti-proliferative activity in triple-negative breast cancer (TNBC)?

  • Cell lines : Use MDA-MB-231 (TNBC) and MCF-10A (normal breast) for selectivity testing .
  • Dose-response curves : Test 0.1–10 µM with 72-hour incubation; calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Combination therapy : Pair with paclitaxel to assess synergistic effects (Combination Index <1.0) .

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